N-[(3-nitrophenyl)methylideneamino]acetamide
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Overview
Description
N-[(3-nitrophenyl)methylideneamino]acetamide is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.1607 g/mol . It is also known by other names such as acetanilide, 3’-nitro-; m-nitroacetanilide; N-(3-nitrophenyl)acetamide; N-acetyl-m-nitroaniline; 3-nitro-N-acetylaniline; 3’-nitroacetanilide; 3-nitroacetanilide; and N-(3-nitrophenyl)acetic acid amide . This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
The synthesis of N-[(3-nitrophenyl)methylideneamino]acetamide typically involves the reaction of 3-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 3-nitroaniline with acetic anhydride:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(3-nitrophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can influence the reactivity and orientation of the substituents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with a palladium catalyst, tin(II) chloride
Electrophilic substitution: Various electrophiles such as halogens, sulfonic acids, and nitrating agents
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3-nitrophenyl)methylideneamino]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3-nitrophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(3-nitrophenyl)methylideneamino]acetamide can be compared with other similar compounds, such as:
Acetanilide: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
m-Nitroaniline: Contains a nitro group but lacks the acetamide moiety, leading to different chemical and biological properties.
N-Acetyl-m-nitroaniline: Another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its combination of the nitro group and acetamide moiety, which imparts specific chemical reactivity and potential biological activity.
Properties
CAS No. |
35559-10-5 |
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Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9N3O3/c1-7(13)11-10-6-8-3-2-4-9(5-8)12(14)15/h2-6H,1H3,(H,11,13) |
InChI Key |
YIMVRFAFPGMLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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